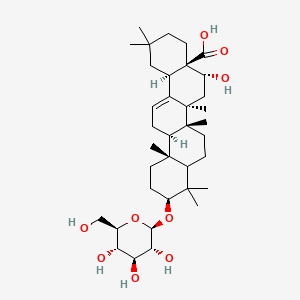

Ecliptasaponin A

Description

Contextualization of Saponins (B1172615) within Natural Product Chemistry

Saponins are naturally occurring glycosides known for their distinctive soap-like foaming property when agitated in aqueous solutions. medcraveonline.com Structurally, they comprise a lipophilic triterpene or steroid aglycone and one or more hydrophilic sugar chains. medcraveonline.com Triterpenoid (B12794562) saponins, specifically, are based on a triterpene aglycone and are formed through the isoprenoid biosynthetic pathway. nih.govresearchgate.net This pathway generates common precursors, followed by cyclization and subsequent modifications via enzymes such as cytochrome P450 monooxygenases and glycosyltransferases. researchgate.net The resulting compounds exhibit significant structural diversity and a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, antibacterial, and anticancer effects. nih.govmedcraveonline.comresearchgate.net

Botanical Origin and Ethnobotanical Significance of Eclipta prostrata

Ecliptasaponin A is a key bioactive constituent isolated from Eclipta prostrata (L.) L., a medicinal plant belonging to the Asteraceae family. glpbio.commedchemexpress.comnih.gov Commonly known as False Daisy or Ink Plant, Eclipta prostrata is an annual herb typically found in tropical and subtropical regions of Asia, Africa, and South America. nih.govnparks.gov.sgcabidigitallibrary.org The plant is characterized by its lance-shaped leaves and small, daisy-like flower heads. nparks.gov.sg

Eclipta prostrata has a long history of use in traditional medicine systems, particularly in the Indian subcontinent (Ayurveda, Unani, and Siddha) and traditional Chinese medicine. amegroups.orgunavarra.esnih.govnih.gov It is traditionally used for a variety of ailments, including disorders of the liver, stomach, and skin, as well as for respiratory issues and hair care. nih.govnparks.gov.sgamegroups.orgnih.govgsconlinepress.com Ethnobotanical reports highlight its use for treating liver disorders, jaundice, skin problems, hair loss, and as a coagulating agent. nih.govamegroups.orgnih.gov

This compound as a Prominent Bioactive Constituent

Among the multitude of chemical compounds found in Eclipta prostrata, including triterpenoids, steroids, flavonoids, and coumestans, this compound stands out as a prominent pentacyclic triterpenoid saponin (B1150181). glpbio.commedchemexpress.comamegroups.orgunavarra.esnih.gov Its identification and the investigation into its biological activities have been a focus of research aimed at understanding the pharmacological basis of Eclipta prostrata's traditional uses. glpbio.commedchemexpress.comamegroups.orgunavarra.esnih.gov this compound is considered one of the major saponin compounds present in the plant. glpbio.commedchemexpress.com Its chemical structure is closely related to that of echinocystic acid 3-glucoside and eclalbasaponin II, with some sources indicating structural identity with eclalbasaponin II. amegroups.orgnih.govnih.gov

Research has explored the potential of this compound in various therapeutic areas, including its anti-inflammatory, hepatoprotective, antioxidant, immunomodulatory, anti-fibrotic, and anti-cancer properties. nih.govresearchgate.netglpbio.commedchemexpress.comnih.govamegroups.orgunavarra.esnih.govgsconlinepress.comresearchgate.netnih.govselleckchem.comchemfaces.com These investigations aim to elucidate the specific mechanisms through which this compound exerts its biological effects.

Key Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₉ | glpbio.comnih.govlabsolu.cachemspider.comfinetechnology-ind.com |

| Molecular Weight | 634.84 | glpbio.comlabsolu.cachemspider.comfinetechnology-ind.com |

| PubChem CID | 476537 | nih.govlabsolu.canih.govplantaedb.com |

| CAS Number | 78285-90-2 | glpbio.comnih.gov |

Selected Research Findings on this compound

Research has highlighted several biological activities associated with this compound:

Anti-inflammatory and Cardioprotective Effects: this compound has demonstrated a cardiac protective role against acute ischemia-induced myocardial injury in studies. nih.gov This effect is primarily attributed to its anti-inflammatory activity, mediated through the inhibition of the HMGB1/TLR4/NF-κB pathway. nih.gov Studies indicate that this compound can directly bind to HMGB1, thereby impeding the activation of downstream signaling pathways. nih.gov

Anti-fibrotic Effects: this compound has shown protective effects against fibrosis in different organs. It has been reported to attenuate renal fibrosis by regulating the extracellular matrix of renal tubular cells. researchgate.net In a mouse model of unilateral ureteral obstruction (UUO), this compound reduced renal collagen fiber deposition and extracellular matrix (ECM) protein expression. researchgate.net In vitro studies using human kidney-2 (HK-2) cells showed that this compound could inhibit ECM protein expression induced by transforming growth factor-beta1 (TGFβ1). researchgate.net Transcriptome sequencing revealed that this compound treatment primarily affected genes and pathways related to the extracellular matrix and the TGFβ signaling pathway, with a significant inhibitory effect on MMP13 expression. researchgate.net this compound also has protective effects against bleomycin-induced pulmonary fibrosis in mice, reducing oxidative stress, lung tissue inflammation, and epithelial-mesenchymal transition. selleckchem.comchemfaces.com

Anticancer Effects: this compound has been investigated for its potential anticancer properties, particularly in lung cancer. amegroups.orgunavarra.esnih.gov Studies have shown that this compound can induce apoptosis and autophagy in human lung cancer cells. amegroups.orgnih.gov The mechanism involves the activation of the ASK1/JNK pathway. amegroups.orgnih.gov In vitro experiments demonstrated that this compound inhibited the viability and colony formation ability of non-small cell lung cancer (NSCLC) cell lines (H460 and H1975) in a dose- and time-dependent manner. nih.gov In vivo studies in nude mice bearing H640 cell xenografts showed that this compound treatment reduced tumor burden and weight. nih.gov this compound treatment also altered the expression of autophagy-related proteins like Beclin-1 and P62/SQSTM1. nih.gov

These research findings underscore the multi-faceted biological activities of this compound and highlight its potential as a valuable compound for further investigation in the context of various diseases.

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24-,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPEADEZMZKNM-SMJDYCQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78285-90-2 | |

| Record name | (3beta,16alpha)-3-(beta-D-Glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078285902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Extraction and Isolation Methodologies for Ecliptasaponin a

Traditional and Conventional Extraction Techniques

Traditional and conventional extraction methods are widely used due to their simplicity, cost-effectiveness, and scalability. mdpi.com These methods often involve the use of solvents to extract compounds from the plant matrix. Common conventional techniques applied to Eclipta prostrata for the extraction of its bioactive compounds, including saponins (B1172615), include maceration, percolation, Soxhlet extraction, and reflux extraction. mdpi.commdpi.com

Maceration involves soaking the plant material in a solvent for a specified period, while percolation allows the solvent to pass through the material. mdpi.com Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the plant material, offering efficient extraction but typically requiring longer durations. mdpi.comscielo.br Reflux extraction involves heating the solvent and plant material, with the condensed solvent returning to the extraction vessel. mdpi.com

While these methods are effective, they can have limitations such as lower extraction efficiency, longer extraction times, and larger solvent consumption compared to modern techniques. mdpi.commdpi.com For instance, a study comparing different extraction methods for wedelolactone (B1682273) from Eclipta alba showed that Soxhlet extraction had a higher yield than maceration but took significantly longer. mdpi.com

Modern and Optimized Extraction Technologies

Modern extraction technologies have been developed to overcome the limitations of conventional methods, offering advantages such as higher efficiency, reduced extraction time, and lower solvent usage. mdpi.commdpi.com These advanced techniques utilize different principles to enhance the release of compounds from the plant matrix.

Ultrasound-Assisted Extraction (UAE) Parameters and Efficiency

Ultrasound-Assisted Extraction (UAE) is a widely used modern technique for extracting bioactive compounds, including saponins, from plant materials. mdpi.commdpi.comnih.gov UAE utilizes ultrasonic waves to generate cavitation bubbles in the solvent, which collapse and create localized high temperatures and pressures. This process disrupts cell walls, increases mass transfer, and facilitates the release of compounds into the solvent. mdpi.commdpi.com

Studies have investigated the optimization of UAE for the extraction of total saponins from Eclipta prostrata. Parameters such as ethanol (B145695) concentration, extraction time, temperature, and liquid-to-solid ratio have been found to significantly influence the extraction yield. researchgate.net

Research has shown that UAE can be more efficient and faster than conventional methods like heat reflux extraction and maceration for extracting certain compounds from Eclipta prostrata. mdpi.com For example, optimized UAE conditions for wedelolactone extraction resulted in a significantly higher yield and shorter extraction time compared to conventional methods. scholarsportal.info

Data from optimization studies highlight the impact of various parameters on saponin (B1150181) yield in UAE:

| Parameter | Range Investigated | Effect on Saponin Yield | Optimized Value (Example) | Source |

| Ethanol Concentration | 50-70% v/v | Significant impact | 70% v/v | researchgate.net |

| Extraction Time | 30-60 min | Varied impact | 3 h (for total saponins) | researchgate.netnih.gov |

| Temperature | 35-70 °C | Positive significant impact | 70 °C (for total saponins) | mdpi.comresearchgate.net |

| Liquid-Solid Ratio | 10:1 - 30:1 mL/g | Significant impact | 14:1 mL/g (for total saponins) | researchgate.net |

| Ultrasonic Power | Varied | Positive impact up to a point | 180 W (for total saponins) | researchgate.net |

Note: The optimized values presented are examples from specific studies focused on total saponins or other compounds, and may vary depending on the specific Ecliptasaponin A optimization study.

Other Advanced Extraction Approaches for Saponins

Beyond UAE, other advanced extraction techniques have been explored for isolating bioactive compounds from Eclipta prostrata, which may be applicable to this compound. These include microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), ultrahigh pressure-assisted extraction (UHPE), and aqueous two-phase extraction (ATPE). mdpi.com

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.com SFE employs a supercritical fluid, such as CO2, as the solvent, which can offer high efficiency and selectivity. mdpi.com UHPE uses high pressure to enhance the penetration of the solvent into the plant matrix. mdpi.com ATPE is a liquid-liquid extraction technique that uses two immiscible aqueous phases. mdpi.com While some of these methods have been applied to extract other compounds from Eclipta prostrata, their specific application and optimization for this compound would require dedicated research.

Process Optimization Strategies for this compound Yield

Optimizing the extraction process is crucial to maximize the yield of this compound. This involves systematically investigating the influence of various parameters and identifying the optimal conditions. Response surface methodology (RSM) is a common statistical technique used for optimizing extraction processes by evaluating the interactions between multiple variables. nih.govresearchgate.netscholarsportal.info

Influence of Solvent Concentration and Type on Extraction Efficacy

The choice of solvent and its concentration significantly impacts the solubility and extraction efficiency of this compound. Polar solvents, such as methanol (B129727) and ethanol, or their aqueous mixtures, are commonly used for extracting saponins due to their glycosidic nature. vnu.edu.vnmdpi.comscielo.br

Studies on Eclipta prostrata extraction have shown that the optimal solvent concentration can vary depending on the target compound. For instance, 50% methanol (v/v) was found to be effective for the extraction of several target compounds, including saponins, in one study. nih.gov Another study on total saponins found 70% ethanol to be optimal. researchgate.net The polarity of the solvent system plays a critical role in selectively extracting this compound from the complex plant matrix.

Optimization of Temperature, Time, and Liquid-Solid Ratio

Temperature, extraction time, and the liquid-solid ratio are other key parameters that influence the yield of this compound. Higher temperatures can increase the solubility and diffusion rate of the compound, but excessive heat may lead to degradation. scielo.br Extraction time needs to be sufficient for complete extraction but not excessively long, which could extract unwanted compounds or lead to degradation. scielo.br The liquid-solid ratio affects the concentration gradient and the efficiency of mass transfer. scielo.br

Optimization studies using techniques like RSM help determine the optimal combination of these parameters to achieve the highest yield of this compound. For example, optimized conditions for total saponin extraction from Eclipta prostrata using UAE included a temperature of 70 °C, an extraction time of 3 hours, and a liquid-solid ratio of 14:1. researchgate.net Another study optimizing UAE for wedelolactone found optimal conditions at 50°C, 45 minutes, and a 60:1 solvent to solid ratio. scielo.br These findings underscore the importance of optimizing these parameters for specific compounds and extraction methods.

Chromatographic and Non-Chromatographic Isolation and Purification Techniques

The isolation and purification of this compound from crude plant extracts typically involve a sequence of chromatographic and, in some cases, non-chromatographic methods. The initial extraction often utilizes solvents with varying polarities to obtain a crude extract enriched in saponins. Subsequent purification steps aim to separate this compound from other co-occurring compounds, such as other saponins, flavonoids, and coumestans mdpi.comgoogle.com.

Non-chromatographic methods can be employed in the initial stages of purification, often following crude extraction. Liquid-liquid extraction, for instance, is a common technique used to partition compounds based on their differential solubility in two immiscible phases. One study on the purification of bioactive ingredients from Eclipta prostrata utilized successive partitioning with ethyl acetate (B1210297) and n-BuOH after suspending the crude extract in distilled water nih.gov. The n-BuOH extract showed promising inhibitory effects, suggesting the partitioning of relevant compounds, including saponins, into this fraction nih.gov. Aqueous two-phase extraction (ATPE), which uses two immiscible aqueous phases, has also been explored for the extraction of bioactive compounds from Eclipta alba, offering a potentially greener alternative to traditional liquid-liquid extraction with organic solvents mdpi.com.

Chromatographic techniques are indispensable for achieving high purity of this compound. Column chromatography (CC) is a widely used method for separating natural bioactive compounds due to its simplicity and effectiveness mdpi.com. Silica (B1680970) gel column chromatography is frequently employed, often with gradient elution using solvent mixtures of increasing polarity. For example, separation of an n-BuOH fraction from Eclipta prostrata extract was performed using a silica gel column with a gradient of CHCl₃-MeOH-H₂O nih.gov. This process yielded several subfractions, which were further purified nih.gov. Another study on Eclipta alba utilized silica gel column chromatography with sequential elution using hexane, ethyl acetate, and methanol to purify a crude extract nih.govcore.ac.uk.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique frequently used for the separation and purification of bioactive compounds, including saponins mdpi.com. Reverse phase C18 HPLC is commonly applied for isolating compounds from Eclipta species mdpi.com. High-speed counter-current chromatography (HSCCC) is another valuable chromatographic technique that offers high separation efficiency and purity without the use of a solid support, thus minimizing sample loss and irreversible adsorption nih.govgoogle.com. HSCCC has been shown to be effective for the separation and purification of natural products, including saponins nih.govgoogle.com.

Research findings highlight the effectiveness of combined approaches. For instance, a study involving the extraction and purification of bioactive compounds from Eclipta prostrata utilized a series of chromatographic steps, including microporous adsorption resin, silica gel, and Sephadex LH-20 column chromatography, coupled with thin layer chromatography (TLC) for monitoring fractions mdpi.comnih.gov. This comprehensive approach allowed for the isolation of various compounds, although the specific yield and purity of this compound from this particular study were not explicitly detailed in the provided context. Another study mentioned the purification of this compound from Ryupunghwan (RPH) using column chromatography, followed by structural analysis using techniques like ESI-MS, ¹H-NMR, and ¹³C-NMR nih.govresearchgate.net.

| Technique | Type | Common Stationary Phase/Principle | Typical Mobile Phase/Eluent | Application Stage | Notes |

| Liquid-Liquid Extraction | Non-Chromatographic | Partitioning based on solubility in immiscible solvents | e.g., Water, Ethyl Acetate, n-BuOH | Initial Purification | Useful for bulk separation and enrichment. |

| Aqueous Two-Phase Extraction | Non-Chromatographic | Partitioning between two immiscible aqueous phases | e.g., Polymer/Salt systems | Initial Purification | Potentially greener alternative. |

| Column Chromatography (Silica Gel) | Chromatographic | Adsorption chromatography (Silica Gel) | e.g., Hexane, Ethyl Acetate, Methanol, Chloroform, Water gradients | Intermediate Purification | Widely used for separating compounds with different polarities. |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic | Partition or Adsorption (e.g., C18, Silica) | e.g., Methanol-Water, Acetonitrile-Water gradients | Purification/Analytical | High resolution, used for analysis and preparative separation. |

| High-Speed Counter-Current Chromatography (HSCCC) | Chromatographic | Liquid-liquid partitioning (no solid support) | Two-phase solvent systems | Purification | High efficiency, minimal sample loss, suitable for preparative scale. |

| Sephadex LH-20 Column Chromatography | Chromatographic | Size exclusion and adsorption | e.g., Methanol, Chloroform-Methanol | Intermediate Purification | Used for separating compounds based on size and polarity. |

This table summarizes the common techniques discussed in the context of isolating compounds from Eclipta species, including this compound. The specific conditions (solvents, gradients, stationary phases) are optimized based on the target compound and the complexity of the extract.

Advanced Analytical Methodologies for Ecliptasaponin a

Qualitative and Quantitative Determination of Ecliptasaponin A

The determination of this compound involves methods that can identify its presence and measure its concentration. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with mass spectrometry, are key techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

HPLC is a widely used technique for the analysis of medicinal and pharmaceutical products, enabling both quantitative and qualitative analysis. mdpi.com Reverse phase C18 HPLC has been utilized for isolating bioactive compounds, including triterpenoid (B12794562) saponins (B1172615), from Eclipta species. mdpi.comnih.gov

UHPLC offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC, particularly when coupled with mass spectrometry. science.govamericanpharmaceuticalreview.com This is achieved through the use of columns packed with sub-2 μm particles, allowing for higher operating pressures and increased theoretical plate counts. americanpharmaceuticalreview.com UHPLC has been applied for rapid profiling and quantitative analysis of compounds in Eclipta prostrata. nih.govchemfaces.comresearchgate.net

Mass Spectrometry (MS) Techniques: LC-MS, UHPLC-DAD-Q-TOF-MS, LC-QQQ-MS for Profiling and Quantification

Mass spectrometry techniques, coupled with liquid chromatography, provide powerful tools for the analysis of this compound. LC-MS offers high sensitivity, accurate mass determination, and facilitates structural elucidation. mdpi.com

UHPLC-DAD-Q-TOF-MS has been employed for the qualitative analysis and fingerprinting of compounds in Eclipta prostrata. This technique allows for rapid profiling of chemical constituents and investigation of fragmentation pathways. nih.govchemfaces.comresearchgate.netnih.govscite.aiomicsdi.org For instance, UHPLC-Q-TOF-MS fingerprinting has been used to identify or tentatively characterize eighteen compounds in E. prostrata extracts. nih.gov The total ion current (TIC) chromatogram obtained from UHPLC-Q-TOF fingerprinting provides a comprehensive profile of the sample. researchgate.net

LC-QQQ-MS (liquid chromatography-triple quadrupole mass spectrometry) is frequently used for simultaneous quantitative determination of multiple compounds, including this compound, in complex matrices. nih.govchemfaces.comresearchgate.netnih.govresearchgate.netmurdoch.edu.au A rapid LC-QQQ-MS method has been validated for the simultaneous determination of nine major compounds in E. prostrata. nih.govresearchgate.net This method involves monitoring specific fragmentation transitions using multiple reaction monitoring (MRM) for quantification. murdoch.edu.aunih.gov For this compound, a fragmentation of m/z 633.4→587.2 has been monitored in negative mode electrospray ionization for quantification in rat plasma and tissues. nih.gov

Method Development and Validation for this compound Analysis

Developing and validating analytical methods for this compound is essential to ensure the reliability and accuracy of the results. This process involves assessing various performance characteristics. labmanager.comikev.org

Assessment of Analytical Method Robustness and Reproducibility

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.comikev.orgich.orgut.eechromatographyonline.comchromatographyonline.com Robustness studies involve intentionally varying parameters such as flow rate, column temperature, mobile phase composition, and pH to observe their effect on analytical performance, including resolution, retention time, and peak shape. labmanager.comchromatographyonline.com Demonstrating robustness ensures the method functions effectively even under minor variations in conditions. labmanager.com

Reproducibility expresses the precision between laboratories and is typically assessed through inter-laboratory trials. ich.orgeuropa.eu While not always required for regulatory submission, it is crucial for the standardization of analytical procedures, such as those included in pharmacopoeias. ich.orgeuropa.eu Intermediate precision, a component of precision, assesses within-laboratory variations across different days, analysts, and equipment. ich.orgeuropa.eu

Evaluation of Sensitivity, Linearity, and Accuracy in Complex Biological Matrices

Method validation includes the evaluation of sensitivity, linearity, and accuracy. mdpi.comnih.govresearchgate.netnih.govikev.orgresearchgate.neteurl-pesticides.euscience.gov

Sensitivity is assessed through the limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ikev.orgich.orgeurl-pesticides.eu For this compound analysis in rat plasma and tissues using LC-MS/MS, an LOQ of 0.5 ng/mL has been achieved. nih.govresearchgate.net

Linearity establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. mdpi.comnih.govresearchgate.netnih.govikev.orgich.orgresearchgate.neteurl-pesticides.euscience.gov Calibration curves are generated by plotting peak areas or heights against known concentrations of the analyte. researchgate.netikev.org Good linear correlation has been reported for the quantitative determination of this compound using LC-QQQ-MS. nih.govresearchgate.netnih.gov

Accuracy expresses the closeness of agreement between the measured value and the true value or an accepted reference value. mdpi.comikev.orgich.orgresearchgate.neteurl-pesticides.euscience.gov It is often assessed through recovery studies, where known amounts of the analyte are added to a matrix, and the percentage recovered is measured. eurl-pesticides.eu Accuracy and precision (repeatability and intermediate precision) within acceptable ranges have been demonstrated for this compound determination methods. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Analyzing this compound in complex biological matrices, such as plasma and tissues, presents challenges due to potential matrix effects. science.govut.ee Sample preparation techniques, such as liquid-liquid extraction, are employed to isolate and concentrate the analyte from the matrix, minimizing interference. murdoch.edu.aunih.gov Method validation in biological matrices involves evaluating parameters like matrix effect and recovery to ensure reliable quantification. science.govresearchgate.netscience.gov

Standardization of Analytical Protocols for this compound

Standardization of analytical protocols for this compound is crucial for ensuring consistency and comparability of results across different laboratories and studies. This involves establishing detailed procedures, acceptance criteria, and documentation. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide frameworks for method validation and standardization. labmanager.comich.orgchromatographyonline.comeuropa.eu A defined analytical procedure control strategy, including system suitability tests (SST), is part of ensuring the method is fit for purpose during routine use. europa.eu The investigation of reproducibility through inter-laboratory trials is particularly relevant for standardization purposes, especially when methods are intended for inclusion in pharmacopoeias. ich.orgeuropa.eu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 476537 |

| Echinocystic acid | 102004874 |

| Luteolin | 5280445 |

| Apigenin | 5280443 |

| Wedelolactone (B1682273) | 5280796 |

| Luteolin 7-O-β-D-glucoside | 5281759 |

| Eclalbasaponin IV | 736428 |

| Ecliptasaponin C | 15571913 |

| Echinocystic acid 28-O-β-D-glucoside | 44188044 |

| 3-oxo-16α-hydroxy-olean-12-en-28-oic acid | 11959301 |

| Ginsenoside Rg1 | 441901 |

| Ecliptasaponin D | 3568493 |

Data Tables

Table 1: Example of LC-QQQ-MS Parameters for this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 633.4 | 587.2 | 35 |

| Ginsenoside Rg1 (IS) | 859.4 | 637.4 | 25 |

Note: This table is illustrative and based on information from a specific study nih.gov. Actual parameters may vary depending on the instrument and method.

Table 2: Summary of Method Validation Parameters for this compound Analysis

| Validation Parameter | Assessment | Acceptance Criteria (Typical) |

| Specificity | Ensure analyte signal is distinct from matrix components and other analytes. | Clear separation of peaks. |

| Linearity | Evaluate the relationship between response and concentration. | Correlation coefficient (r) > 0.99. |

| Sensitivity (LOD) | Determine the lowest detectable concentration. | Signal-to-noise ratio (S/N) ≥ 3. |

| Sensitivity (LOQ) | Determine the lowest quantifiable concentration. | S/N ≥ 10, with acceptable precision and accuracy. |

| Accuracy | Assess the closeness of measured values to true values (e.g., recovery). | Recovery within a defined range (e.g., 85-115%). |

| Precision (Repeatability) | Assess variability under the same conditions over a short time. | Relative standard deviation (RSD) within limits (e.g., < 5%). |

| Precision (Intermediate Precision) | Assess variability within the laboratory across different conditions. | RSD within limits (e.g., < 10-15%). |

| Robustness | Evaluate the method's capacity to remain unaffected by small variations. | Results remain within acceptable limits despite parameter changes. |

| Matrix Effect | Assess the influence of the sample matrix on ionization efficiency. | Consistent response in matrix compared to solvent. |

Note: Acceptance criteria can vary depending on the specific application and regulatory guidelines.

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Ecliptasaponin a

Anticancer Efficacy and Mechanistic Pathways

ES has been reported to exert a powerful inhibiting effect on the growth of cancers. nih.gov Its anticancer effects have been particularly investigated in non-small cell lung cancer (NSCLC) cell lines, such as H460 and H1975. nih.govnih.gov

Induction of Apoptosis in Various Neoplastic Cell Lines (e.g., Lung Cancer Cells)

Activation of Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) Signaling Pathway

The ASK1/JNK pathway plays a significant role in apoptosis induced by ES in human lung carcinoma cells. nih.gov ASK1, a member of the MAPK family, activates downstream MAPKs, specifically JNKs and p38, and is involved in various stress responses, including cell death. nih.govamegroups.org Studies have shown that ES treatment leads to increased phosphorylation levels of ASK1 and JNK, indicating activation of this pathway. amegroups.orgscialert.net Inhibitors of ASK1 (GS-4997) and JNK (SP600125) have been shown to attenuate the apoptotic effects induced by ES, further supporting the involvement of the ASK1/JNK pathway. nih.govnih.govamegroups.orgunavarra.es

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathway Components (e.g., p38, AKT, ERK)

MAPK-related pathways are involved in cancer cell survival and death. nih.govamegroups.org To clarify the relationship between ES and MAPK pathways in lung cancer, studies have examined the levels of MAPK-related proteins and their phosphorylated forms. nih.govamegroups.org ES treatment has been observed to markedly increase the phosphorylation levels of ASK1, p38, and AKT (at S473 and T308). nih.govamegroups.org Conversely, the phosphorylation levels of ERK were found to decline in response to ES treatment. nih.govamegroups.org These findings suggest that ES influences multiple components of the MAPK pathway, contributing to its anticancer effects. nih.govamegroups.org

Modulation of Autophagy and its Contribution to Cell Death

Ecliptasaponin A has been shown to trigger autophagy in lung cancer cell lines. nih.govnih.govamegroups.org Autophagy is a cellular process characterized by the formation of autophagosomes that engulf cellular components for lysosomal degradation. nih.govamegroups.org While autophagy can sometimes be cytoprotective, in certain circumstances, excessive autophagy can induce cell death or contribute to apoptosis. amegroups.orgamegroups.org Studies using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ) have demonstrated that these inhibitors can reverse ES-induced apoptosis in H460 and H1975 cells, suggesting that autophagy contributes to ES-induced cell death in NSCLC cells. nih.govnih.govamegroups.orgamegroups.org

Regulation of Autophagy-related Proteins (e.g., Beclin-1, P62/SQSTM1)

ES treatment has been shown to alter the expression of autophagy-related proteins. nih.govamegroups.org Specifically, the expression levels of LC3, Beclin-1, and P62/SQSTM1 have been found to increase in a dose-dependent manner upon exposure to ES. nih.govamegroups.org The conversion of LC3-I to LC3-II is positively correlated with the number of autophagosomes and cellular autophagic activity. nih.govamegroups.org Beclin-1 is involved in the nucleation phase of autophagy, while P62/SQSTM1 is a marker of autophagic degradation. nih.govamegroups.org The increased expression of these proteins indicates that ES effectively activates autophagy in human lung carcinoma cells. nih.govamegroups.org

Inhibition of Cell Proliferation and Colony Formation in Cancer Models

Beyond inducing cell death, this compound also inhibits the proliferation of cancer cells. nih.govscialert.net ES treatment has been shown to inhibit the viability of H460 and H1975 cells in both a time-dependent and dose-dependent manner. nih.govamegroups.org Furthermore, ES has been observed to prevent the ability of these cells to form colonies in a concentration-dependent manner, supporting its anticancer effect. nih.govnih.govamegroups.org In in vivo studies using a xenograft tumor model with H460 cells, ES treatment resulted in a visual reduction in tumor size and lower tumor weight and volume compared to control groups. nih.govamegroups.org

Table: Summary of this compound Effects on Lung Cancer Cells

| Effect | Cell Lines Tested | Key Mechanisms Involved | Supporting Evidence |

| Induction of Apoptosis | H460, H1975 | Caspase activation, ASK1/JNK pathway, MAPK pathway components | Increased caspase activity, increased p-ASK1, p-JNK, p-p38, p-AKT, decreased p-ERK. nih.govnih.govamegroups.org |

| Modulation of Autophagy | H460, H1975 | Regulation of Beclin-1, P62/SQSTM1, LC3 | Increased expression of Beclin-1, P62/SQSTM1, and LC3-II conversion. nih.govamegroups.org |

| Inhibition of Proliferation | H460, H1975 | Reduced cell viability, impaired colony formation | MTT assay results, colony formation assay results. nih.govnih.govamegroups.org |

In vivo Antitumorigenic Activity in Xenograft Models

Research into the antitumorigenic activity of this compound has included investigations into its effects on cancer cells. Studies have indicated that ESA can induce apoptosis and autophagy in human lung cancer cells, suggesting a potential role in cancer treatment strategies amegroups.orgnih.gov. While the provided search results discuss the effects on lung cancer cells and mention the plant extract's anti-angiogenic activity in vivo, specific detailed findings regarding this compound's in vivo antitumorigenic activity in xenograft models were not extensively detailed within these results amegroups.org.

Anti-fibrotic Actions and Cellular/Molecular Modulations

This compound has demonstrated significant anti-fibrotic effects in preclinical models, with investigations highlighting its influence on key cellular and molecular pathways involved in fibrosis development.

Attenuation of Pulmonary Fibrosis in Preclinical Models

Studies utilizing bleomycin-induced pulmonary fibrosis in mice have shown that this compound possesses protective effects against this condition nih.govchemfaces.combiorbyt.comsapphirebioscience.com. These protective effects are associated with the modulation of several pathological processes characteristic of pulmonary fibrosis.

This compound has been shown to contribute to the protective effects against bleomycin-induced pulmonary fibrosis by reducing oxidative stress and lung tissue inflammation nih.govnih.gov. In a bleomycin-induced mouse model, administration of Ecliptae Herba extract, which contains ESA, significantly ameliorated pathological changes in the lung, decreased hydroxyproline (B1673980) (HYP) content, enhanced superoxide (B77818) dismutase (SOD) activity, and reduced malondialdehyde (MDA) content in lung tissues nih.gov. These findings suggest that the anti-inflammatory and antioxidant properties of components like ESA play a role in mitigating lung injury and subsequent fibrosis.

Epithelial-Mesenchymal Transition (EMT) is a critical process in the progression of pulmonary fibrosis, characterized by the transformation of epithelial cells into myofibroblasts, which are key contributors to extracellular matrix deposition biocompare.comlungdiseasesjournal.com. This compound has been observed to influence EMT in preclinical models of pulmonary fibrosis. Studies have shown that ESA can decrease the elevated levels of α-smooth muscle actin (α-SMA), a commonly used marker for myofibroblasts and EMT, induced by bleomycin (B88199) nih.govchemfaces.com. This suggests that ESA may attenuate pulmonary fibrosis, in part, by inhibiting the transition of epithelial cells to a mesenchymal phenotype.

Matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) play crucial roles in the remodeling of the extracellular matrix, a process significantly dysregulated in fibrosis genecards.orgnih.gov. Research indicates that this compound can modulate the expression and activity of certain MMPs and TIMPs in the context of pulmonary fibrosis. In the bleomycin-induced pulmonary fibrosis model, the extract containing ESA significantly alleviated the levels of MMP-2 and elevated the ratio value of MMP-9/TIMP-1 nih.gov. While the exact mechanisms by which ESA influences the balance between MMPs and TIMP-1 require further detailed investigation, these findings suggest a role in regulating extracellular matrix turnover during fibrotic processes.

Regulation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., α-SMA)

Renal Anti-fibrotic Mechanisms in vitro and in vivo

This compound has also demonstrated anti-fibrotic effects in the kidneys, as evidenced by both in vitro and in vivo studies nih.govnih.govlabsolu.caresearchgate.netresearchgate.netnih.gov. In a classic renal fibrosis model, the unilateral ureteral obstruction (UUO) mouse model, this compound was found to reduce renal collagen fiber deposition and renal extracellular matrix (ECM) protein expression nih.govresearchgate.netnih.gov.

In vitro studies using human kidney-2 (HK-2) cells induced with transforming growth factor-beta1 (TGFβ1) have shown that this compound can inhibit the expression of ECM proteins nih.govresearchgate.netresearchgate.netnih.gov. Transcriptome sequencing of HK-2 cells treated with TGFβ1 and this compound revealed that the anti-fibrotic mechanism of ESA in renal tubular cells is primarily enriched in the regulation of the extracellular matrix and the TGFβ signaling pathway nih.govresearchgate.netresearchgate.netnih.gov. A key regulatory factor identified was Matrix Metalloproteinase 13 (MMP13) nih.govresearchgate.netnih.gov. This compound was found to significantly inhibit the expression of MMP13, which can damage renal tubular epithelial cells nih.govresearchgate.netnih.gov. Overexpression of MMP13 in TGFβ1-treated HK-2 cells promoted cell injury, further supporting the role of MMP13 inhibition in ESA's protective effects against renal fibrosis nih.govresearchgate.netnih.gov.

The following table summarizes some of the observed effects of this compound and Ecliptae Herba extract on key markers in preclinical models of fibrosis:

| Model | Compound/Extract | Marker | Observed Effect | Reference |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | HYP | Decreased | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | SOD activity | Enhanced | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | MDA | Reduced | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | COX-2 | Alleviated levels | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | TGF-β1 | Alleviated levels | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | MMP-2 | Alleviated levels | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | α-SMA | Alleviated levels | nih.gov |

| Bleomycin-induced PF (mice) | Ecliptae Herba Extract | MMP-9/TIMP-1 | Elevated ratio value | nih.gov |

| Bleomycin-induced PF (mice) | This compound | Histological changes | Blocked | nih.govchemfaces.com |

| Bleomycin-induced PF (mice) | This compound | TGF-β1 | Decreased high levels | nih.govchemfaces.com |

| Bleomycin-induced PF (mice) | This compound | α-SMA | Decreased high levels | nih.govchemfaces.com |

| UUO Renal Fibrosis (mice) | This compound | Collagen fiber deposition | Reduced | nih.govresearchgate.netnih.gov |

| UUO Renal Fibrosis (mice) | This compound | Renal ECM proteins | Reduced expression | nih.govresearchgate.netnih.gov |

| HK-2 cells (+TGFβ1) | This compound | ECM proteins | Inhibited expression | nih.govresearchgate.netresearchgate.netnih.gov |

| HK-2 cells (+TGFβ1) | This compound | MMP13 | Significant inhibition | nih.govresearchgate.netnih.gov |

| HK-2 cells (+TGFβ1) | MMP13 overexpression | HK-2 cell injury | Promoted | nih.govresearchgate.netnih.gov |

Regulation of Extracellular Matrix (ECM) Protein Expression

This compound has shown the ability to regulate the expression of extracellular matrix (ECM) proteins. Studies investigating its effects on renal fibrosis, a condition characterized by excessive ECM deposition, have demonstrated that this compound can reduce renal collagen fiber deposition and ECM protein expression in in vivo models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) mouse model. researchgate.netnih.govnih.gov. In vitro studies using human kidney-2 (HK-2) cells have also shown that this compound can inhibit the expression of ECM proteins induced by transforming growth factor-beta1 (TGFβ1). researchgate.netnih.govnih.gov. Specifically, this compound decreased the expression of type I collagen in HK-2 cells in a concentration-dependent manner. nih.gov.

Targeting the Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway plays a crucial role in the development of fibrosis and the regulation of ECM production. researchgate.netnih.gov. Research indicates that this compound's mechanism in attenuating fibrosis is related to its influence on the TGF-β signaling pathway. researchgate.netnih.govnih.gov. Transcriptome sequencing analysis of HK-2 cells treated with TGFβ1 and this compound revealed that the functions and pathways significantly enriched were mainly associated with the extracellular matrix and the TGF-β signaling pathway. researchgate.netnih.govnih.gov. This suggests that this compound exerts its anti-fibrotic effects, at least in part, by targeting this pathway. researchgate.netnih.gov.

Specific Inhibition of Matrix Metalloproteinase 13 (MMP13) Expression

Matrix metalloproteinase 13 (MMP13) is an enzyme involved in the degradation of ECM components, particularly collagen. researchgate.netnih.govnih.govpatsnap.com. It is considered a key differentially expressed gene in the regulation of the extracellular matrix in the context of fibrosis. researchgate.netnih.govnih.gov. Studies have specifically measured the levels of MMP10 and MMP13 in cells and found that this compound has a significant inhibitory effect on MMP13 expression, but not on MMP10 expression. researchgate.netnih.govnih.gov. Further research demonstrated that overexpression of MMP13 in HK-2 cells promoted renal tubular epithelial cell injury, suggesting that inhibiting the high expression of MMP13 in pathological states could be a target for improving renal fibrosis, and this compound demonstrates this inhibitory capacity. researchgate.netnih.gov. This compound also showed a stronger effect in reducing the expression of osteoarthritis-related molecules, including MMP13, in IL-1β-stimulated chondrosarcoma cells compared to another compound. nih.gov.

Anti-inflammatory Properties and Signaling Pathway Interventions

This compound has demonstrated significant anti-inflammatory properties. nih.govbioscience.co.ukmedchemexpress.com.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to inhibit the production and expression of pro-inflammatory cytokines and mediators. In the context of myocardial injury, this compound treatment inhibited inflammatory cell infiltration. nih.gov. Studies on IL-1β-stimulated chondrosarcoma cells showed that this compound reduced the expression and amounts of pro-inflammatory molecules, including TNF-α and IL-1β. nih.govnih.gov.

Modulation of the High-Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Pathway in Myocardial Injury

Inflammation plays a critical role in acute myocardial infarction (AMI). nih.gov. Research has demonstrated that this compound protects the heart against acute ischemia-induced myocardial injury, and this protective effect is mainly attributed to its anti-inflammatory activity mediated by the HMGB1/TLR4/NF-κB pathway. nih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchhub.com. Studies have shown that this compound can directly bind to HMGB1, thereby impeding the activation of the downstream TLR4/NF-κB pathway. nih.govresearchgate.net. Immunofluorescence staining and Western blot results at the cellular level have further supported that this compound inhibits the activation of the HMGB1/TLR4/NF-κB pathway in H9C2 cells. nih.govresearchgate.net.

Effects on General Inflammatory Signaling Cascades (e.g., NF-κB, p65 phosphorylation)

This compound influences general inflammatory signaling cascades, particularly the NF-κB pathway. The activation of NF-κB involves the phosphorylation and degradation of its inhibitor, IκBα, which allows NF-κB subunits like p65 to translocate into the nucleus and activate gene transcription. biomolther.orgmdpi.comdovepress.com. Studies have shown that this compound can inhibit the expression of the NF-κB subunit p65. nih.govnih.gov. Furthermore, research indicates that this compound can suppress the phosphorylation of p65 and its nuclear translocation. biomolther.orgresearchgate.net. This inhibition of p65 phosphorylation and translocation is a key mechanism by which this compound exerts its anti-inflammatory effects. biomolther.orgresearchgate.net.

Hepatoprotective Potential and Associated Molecular Mechanisms

This compound has demonstrated hepatoprotective potential through several mechanisms, particularly relevant in the context of liver disorders and hepatic carcinoma. dovepress.comnih.govmedchemexpress.com

Promotion of Autophagy and Apoptosis in Hepatoma Cells

Studies have indicated that this compound can promote autophagy and apoptosis in hepatoma cells. dovepress.comnih.gov This induction of programmed cell death and cellular self-digestion processes is considered a key mechanism by which EA exerts its anti-cancer effects in the liver. dovepress.comnih.govresearchgate.net While research also highlights EA's ability to induce apoptosis and autophagy in human lung cancer cells by activating the ASK1/JNK pathway dovepress.comresearchgate.netspringermedizin.de, its specific role and the precise mechanisms involved in promoting autophagy and apoptosis in hepatoma cells are areas of ongoing investigation.

Inhibition of the PI3K/AKT Signaling Pathway in Hepatic Carcinoma

This compound, or extracts from Eclipta prostrata containing it, are believed to exert antihepatoma effects by inhibiting the PI3K/AKT signaling pathway in hepatoma cells. dovepress.comnih.govlabsolu.ca The PI3K/AKT pathway is frequently activated in various cancers, promoting cell survival and proliferation. nih.govresearchgate.net Inhibition of this pathway by this compound can thus contribute to the suppression of hepatic carcinoma cell growth and the induction of apoptosis. dovepress.comnih.govlabsolu.ca

Regulation of Hepatic Lipid Metabolism and Associated Enzyme Expression (e.g., ATGL, FAS)

This compound has been shown to influence hepatic lipid metabolism. Research indicates that EA can regulate the turnover of lipid droplets in hepatocytes by modulating the expression of enzymes involved in lipid metabolism, such as adipose triglyceride lipase (B570770) (ATGL) and fatty acid synthase (FAS). wikipedia.orgnih.govbiotech-asia.org ATGL is an enzyme that initiates the breakdown of intracellular triglycerides, while FAS is involved in the synthesis of fatty acids. wikipedia.org The regulation of these enzymes by this compound suggests a role in maintaining lipid homeostasis in the liver.

Immunomodulatory Activities

Eclipta prostrata and its components, including this compound, are recognized for their immunomodulatory properties. plantaedb.comscifiniti.comnih.govupr.ac.idnih.govaip.org These activities contribute to the plant's traditional uses and are being explored in preclinical settings. This compound's anti-inflammatory activity, a key aspect of its immunomodulatory effects, has been linked to the inhibition of the HMGB1/TLR4/NF-κB pathway in studies related to acute myocardial infarction. scifiniti.com HMGB1 is a protein that can act as a damage-associated molecular pattern (DAMP) and activate immune responses through receptors like TLR4, leading to the activation of inflammatory pathways such as NF-κB. frontiersin.org Direct binding of EA to HMGB1 has been suggested as a mechanism for inhibiting this pathway. scifiniti.com

Antioxidant Mechanisms

This compound and Eclipta prostrata extracts exhibit antioxidant properties. plantaedb.comscifiniti.comnih.govnih.govaip.orgmdpi.comresearchgate.netmrc.ac.uk These effects are crucial for protecting cells from damage caused by reactive oxygen species (ROS). nih.govdntb.gov.ua The antioxidant activity of Eclipta extracts has been correlated with the presence of phenolic compounds and flavonoids. mdpi.comresearchgate.net While specific detailed mechanisms for this compound's antioxidant action are still being elucidated, studies on other compounds suggest mechanisms involving the reduction of oxidative stress by removing hydrogen peroxide (H2O2) and potentially regulating pathways like the MAPK/Nrf2 pathway. dntb.gov.uaresearchgate.net Nrf2 is a transcription factor that plays a key role in the regulation of antioxidant responses. medchemexpress.comcitexs.comtandfonline.comguidetopharmacology.orgnih.gov

Emerging Pharmacological Activities and Target Engagement

Beyond its established hepatoprotective, immunomodulatory, and antioxidant effects, preclinical research on this compound is revealing other potential pharmacological activities. These include anti-inflammatory plantaedb.comscifiniti.comnih.govdovepress.comnih.govaip.orgmrc.ac.ukmrc.ac.uk, anti-tumor/anti-cancer plantaedb.comdovepress.commedchemexpress.comupr.ac.idaip.orgmrc.ac.ukmrc.ac.ukmdpi.comresearchgate.net, anti-fibrotic dovepress.commrc.ac.uk, anti-osteoporotic dovepress.commrc.ac.uk, anti-diabetic upr.ac.idmrc.ac.uknih.gov, anti-microbial upr.ac.idnih.govaip.orgmrc.ac.ukmdpi.comnih.gov, neuroprotective upr.ac.idmdpi.com, and cardiovascular benefits. medchemexpress.com

Effects in Osteoarthritis Models through MMP13 Inhibition

Osteoarthritis (OA) is a prevalent joint disease characterized by cartilage degradation and inflammation. researchgate.netnih.gov Matrix metalloproteinase 13 (MMP13) is a key enzyme involved in the breakdown of type II collagen, a major component of cartilage, and is considered a target for disease-modifying OA drugs. ajol.infofrontiersin.org

Studies have investigated the effects of this compound (ES) on OA-related molecules in in vitro models, such as IL-1β-stimulated chondrosarcoma SW1353 cells. nih.govmdpi.com IL-1β is a pro-inflammatory cytokine that induces the expression of catabolic factors involved in cartilage degradation. In these models, ES has demonstrated inhibitory effects on the expression of OA-related molecules, including MMP13. nih.govmdpi.comnih.gov

One study compared the effects of ES and isomucronulatol (B1581719) 7-O-β-d-glucoside (IMG), another compound isolated from a natural product mixture, on IL-1β-stimulated SW1353 cells. ES showed a stronger inhibitory effect on the expression of OA-related molecules compared to IMG. nih.govmdpi.com Furthermore, a combination of ES and IMG remarkably reduced the expression of MMP13, suggesting potential synergistic effects. nih.govmdpi.com

Research indicates that ES can significantly inhibit the expression of MMP13 at both the gene (mRNA) and protein levels in in vitro cell models. nih.gov This inhibitory effect on MMP13 is considered a potential mechanism by which ES may attenuate cartilage degradation in osteoarthritis. nih.govresearchgate.net

Data from studies on the effect of this compound on MMP13 expression in IL-1β-stimulated chondrosarcoma cells are summarized below:

| Compound | Model System | Stimulus | Effect on MMP13 Expression (Protein Level) | Effect on MMP13 Expression (mRNA Level) | Reference |

| This compound | IL-1β-stimulated SW1353 cells | IL-1β | Reduced | Reduced | nih.govmdpi.comnih.gov |

| This compound | TGFβ1-induced HK-2 cells (renal) | TGFβ1 | Significantly inhibited | Significantly inhibited | nih.govresearchgate.net |

Note: While the study on HK-2 cells focuses on renal fibrosis, it provides data on MMP13 inhibition by this compound in a different cell model.

Potential in Neurological Disorders via Lipid Metabolism Modulation

Dysregulated lipid metabolism has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease and Parkinson's disease. nih.govfrontiersin.orgnih.govmdpi.com Lipids play crucial roles in brain structure and function, and alterations in their metabolism can contribute to neuroinflammation, oxidative stress, and synaptic dysfunction. nih.govfrontiersin.orgnih.govmdpi.com

This compound has been noted for its potential relationship with lipid metabolism. Research suggests that this compound, along with other compounds, can regulate the turnover of lipid droplets in hepatocytes by influencing the expression of enzymes involved in lipid metabolism, such as adipose triglyceride lipase (ATGL) and fatty acid synthase (FAS). nih.gov While this finding specifically relates to hepatic cells, it suggests a broader capacity of this compound to modulate lipid metabolic pathways. nih.gov

Eclipta alba, the plant from which this compound is isolated, has been traditionally used for its potential neuropsychiatric effects and has been the subject of investigations in various animal models of neurological disorders. ijpsjournal.comsci-hub.seijpsjournal.com Although much of the research on the neurological effects of Eclipta alba has focused on other compounds like luteolin, the presence of this compound and its observed influence on lipid metabolism pathways suggest a potential role in neurological health, particularly in conditions where lipid dysregulation is a contributing factor. ijpsjournal.comnih.govsci-hub.seijpsjournal.com

Further research is needed to specifically elucidate the direct effects and underlying molecular mechanisms of this compound on lipid metabolism within the context of neurological disorders and to determine its therapeutic potential in these conditions.

Pharmacokinetics and Biotransformation of Ecliptasaponin a

Absorption, Distribution, and Excretion Profiles in Preclinical Species

Absorption is the process by which a compound enters the systemic circulation. Distribution refers to the reversible transfer of a drug from the bloodstream to the various tissues and fluids of the body. Metabolism is the process by which the body breaks down the compound, primarily through enzymatic reactions. Excretion is the removal of the compound and its metabolites from the body. wuxiapptec.com

Preclinical studies using techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) have been employed to quantify Ecliptasaponin A in biological samples from rats. nih.govresearchgate.net These methods are sensitive and specific, allowing for the determination of compound concentrations in plasma and various tissues following administration. nih.gov

While specific detailed data tables on the complete absorption, distribution, and excretion profiles of this compound across various preclinical species are not extensively available in the immediate search results, one study in rats utilizing oral administration of an Eclipta prostrata extract quantified this compound in plasma and tissues. nih.gov This indicates that this compound is absorbed and distributed in rats after oral intake. Further comprehensive studies would be needed to fully characterize the absorption rate, bioavailability, routes of excretion, and elimination half-life in different preclinical models.

Metabolic Pathways and Enzyme Interactions

Biotransformation of compounds often involves enzymatic processes, primarily carried out by enzymes in the liver and other tissues. These enzymes can include cytochrome P450 (CYP) enzymes and conjugating enzymes. frontiersin.org Saponins (B1172615), as a class of compounds, can undergo biotransformation, and recent advances in understanding the biotransformation of saponins have been reported. scialert.netimrpress.com

While the specific metabolic pathways and enzyme interactions for this compound are not explicitly detailed in the provided search snippets, studies on other natural compounds, such as flavonoids, highlight the potential for interaction with drug-metabolizing enzymes like CYP3A4. nih.govscienceopen.com Flavonoids can inhibit CYP3A4 activity, which is responsible for metabolizing a significant percentage of clinically used drugs. nih.govscienceopen.com Additionally, enzymes like glutathione (B108866) S-transferases (GSTs) are involved in the metabolism and detoxification of xenobiotics and can interact with plant secondary metabolites. frontiersin.orgmdpi.com

Research on the biotransformation of other natural products suggests that glycosides like this compound (which is an echinocystic acid 3-glucoside nih.gov) can be transformed to their corresponding aglycones by hydrolases in the intestine, potentially from epithelial cells or gut microbiota. researchgate.net These aglycones can then undergo further metabolism, including phase II conjugation reactions like glucuronidation, methylation, and sulfation. researchgate.net

Detailed research findings on the specific metabolic enzymes that act on this compound and the resulting metabolites would require dedicated in vitro and in vivo metabolism studies.

Tissue Distribution Studies

Tissue distribution studies in preclinical species provide insights into where a compound accumulates in the body. These studies are vital for understanding potential target tissues and organs where the compound might exert its effects or where it might accumulate and potentially cause off-target effects. dmdg.orgbioivt.com

A UPLC-MS/MS method has been developed and applied to investigate the tissue distribution of several compounds, including this compound, in rats after oral administration of an Eclipta prostrata extract. nih.govresearchgate.net This indicates that this compound is distributed to various tissues in rats. Another study investigating the tissue distribution of multiple constituents of a traditional Chinese medicine prescription in rats also included this compound and quantified its presence in testicular tissue. nih.gov

While comprehensive data on the distribution of this compound across all major tissues and organs with specific concentration levels and time profiles are not fully available in the provided snippets, these studies confirm that this compound does distribute to different tissues in preclinical models following administration. nih.govnih.gov Quantitative whole-body autoradiography (QWBA) and tissue dissection methods are techniques used in tissue distribution studies to determine drug accumulation in tissues over time. dmdg.orgbioivt.com

Further research is needed to provide detailed quantitative tissue distribution profiles of this compound in various preclinical species, including the kinetics of distribution and potential tissue-specific accumulation or retention.

Structure Activity Relationship Sar Studies and Chemical Modification of Ecliptasaponin a

Elucidation of Structural Motifs Critical for Specific Biological Activities

Ecliptasaponin A is structurally characterized as an oleanane-type triterpenoid (B12794562) glycoside, featuring an echinocystic acid aglycone esterified with a glucopyranosyl moiety. nih.govchemspider.com The triterpenoid backbone and the attached sugar moiety are both considered crucial for the biological activities of saponins (B1172615). researchgate.net While detailed SAR studies specifically on modified ESA structures are not extensively documented in the provided search results, research on related triterpenoid saponins suggests that the aglycone structure, the type and position of sugar moieties, and the presence and position of functional groups (such as hydroxyl and carboxyl groups) significantly influence biological activity. researchgate.net

For instance, studies on other saponins have shown that the lipophilicity of the aglycone and the hydrophilicity conferred by the sugar chain play a critical role in membrane interactions and subsequent cellular effects. researchgate.net The specific arrangement and type of sugars in the glycosidic chain can affect solubility, absorption, distribution, metabolism, and excretion, thereby impacting bioavailability and target interaction. researchgate.net The presence of hydroxyl groups on the aglycone and the sugar units can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and activity.

While direct experimental data on specific structural motifs of ESA being critical for particular activities is limited in the search results, its classification as a pentacyclic triterpenoid saponin (B1150181) with reported anti-inflammatory and anticancer activities aligns with the known bioactivities of this class of compounds. medchemexpress.commdpi.comamegroups.orgsci-hub.ru For example, the anti-inflammatory effect of ESA, potentially mediated through pathways like HMGB1/TLR4/NF-κB, suggests interactions with proteins or other molecules involved in inflammatory signaling. nih.gov Similarly, its reported induction of apoptosis and autophagy in lung cancer cells via the ASK1/JNK pathway points to interactions with kinases or other components of this signaling cascade. amegroups.orgunavarra.es Future SAR studies could involve targeted modifications of the aglycone or the glucose moiety to delineate their specific contributions to these observed activities.

Computational Approaches (e.g., Molecular Docking) in SAR Analysis

Computational approaches, particularly molecular docking, have emerged as valuable tools in SAR analysis and drug discovery, allowing for the prediction of binding interactions between a ligand (like this compound) and a target protein. nih.govnih.govvjs.ac.vnvjs.ac.vnnih.govumsha.ac.irpreprints.org These methods can help to understand how a molecule fits into the binding site of a target, identify key residues involved in the interaction, and estimate the binding affinity. vjs.ac.vn

Several studies have utilized molecular docking to investigate the potential interactions of this compound with various biological targets. For instance, molecular docking studies have explored the binding of ESA to proteins involved in Zika virus infection, such as the human Axl receptor and ZIKV-NS5-RdRp. vjs.ac.vnvjs.ac.vn In these studies, ESA showed favorable binding scores, suggesting potential inhibitory abilities. vjs.ac.vnvjs.ac.vn

Molecular docking has also been applied to investigate the mechanism of ESA in protecting against acute ischemia-induced myocardial injury. nih.gov Docking results indicated that ESA could bind directly to HMGB1, a protein involved in the inflammatory pathway. nih.gov Furthermore, computational studies, including molecular docking, have been used to explore the interaction of ESA with Estrogen Receptor (ESR) 1, a target associated with premature ovarian failure. nih.gov These studies suggested that ESA can bind to the ESR protein. nih.gov

These examples demonstrate the utility of molecular docking in providing insights into the potential molecular targets of this compound and the nature of its interactions. By predicting binding poses and affinities, molecular docking can complement experimental SAR studies and help guide the design of novel ESA derivatives with improved binding characteristics and potentially enhanced biological activities. preprints.org While computational predictions provide valuable hypotheses, they require experimental validation to confirm the predicted interactions and biological outcomes.

Future Research Directions and Unaddressed Gaps for Ecliptasaponin a

Identification of Novel Molecular Targets and Signaling Pathways

While some studies have begun to elucidate the molecular mechanisms of Ecliptasaponin A, a comprehensive understanding of its interactions with specific molecular targets and the resulting downstream signaling pathways remains an important area for future investigation. For instance, this compound has been shown to induce apoptosis through the activation of the ASK1/JNK pathway and autophagy in human lung cancer cells iiarjournals.org. In the context of renal fibrosis, transcriptome sequencing has indicated that this compound's effects may be enriched in the extracellular matrix and TGFβ signaling pathway, with a significant inhibitory effect observed on MMP13 expression researchgate.net. Further research is needed to identify other potential direct or indirect targets and to map the complete network of pathways influenced by this compound in various physiological and pathological conditions. Advanced "nano-proteomics" techniques could aid in the discovery of novel proteins and phosphorylations involved in its mechanisms of action researchgate.net.

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

Current research on this compound has utilized various in vitro cell culture and in vivo animal models, such as studies on non-small cell lung cancer cells and unilateral ureteral obstruction (UUO) mouse models for renal fibrosis iiarjournals.orgresearchgate.netamegroups.org. However, to comprehensively evaluate the efficacy and delve deeper into the mechanisms of this compound, the development and utilization of more advanced preclinical models are crucial. This includes employing disease-appropriate models that better mimic human conditions, as well as potentially exploring complex models to understand its role in processes like cancer metastasis iiarjournals.orgamegroups.org. Future studies should focus on detailed mechanism-based studies using a wider range of animal models and eventually clinical studies mdpi.comresearchgate.net.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Pleiotropic Effects

This compound is considered to have pleiotropic effects medchemexpress.com. To gain a better and accelerated understanding of these potential pleiotropy, molecular targets, and hierarchical mechanisms, the integration of omics technologies is highly recommended for future studies amegroups.orgnih.gov. Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at multiple levels mdpi.comnih.gov. While transcriptomics has been used to investigate the effects of this compound on renal fibrosis researchgate.net, a multi-omics approach could reveal a more complete picture of how this compound influences gene expression, protein profiles, and metabolic pathways simultaneously in different disease contexts amegroups.orgnih.govmaxapress.com. This integrated approach can help bridge the gap between genetic information and the functional characterization of its therapeutic effects mdpi.comnih.gov.

Synthesis and Evaluation of Novel Analogues for Optimized Pharmacological Profiles

The synthesis and evaluation of novel analogues of this compound represent a significant future research direction. Modifying the structure of this compound could lead to compounds with improved potency, bioavailability, specificity for particular targets, or reduced potential for off-target effects. While the PubChem database provides information on this compound and related compounds like Ecliptasaponin D nih.govnih.govuni.lu, systematic studies on the structure-activity relationship of this compound and the design of novel analogues are needed. This approach, similar to the development of analogues for other natural compounds like curcumin, could yield derivatives with optimized pharmacological profiles for specific therapeutic applications curcumin.co.nz.

Exploration of Synergy with Established Therapeutic Agents

Exploring the potential for synergy between this compound and established therapeutic agents is another critical avenue for future research. Combination therapy is a common strategy in treating various diseases, including cancer, to enhance efficacy, overcome drug resistance, and potentially reduce the doses of individual drugs, thereby minimizing side effects mdpi.comnih.gov. Studies have shown that combining this compound with other compounds, such as isomucronulatol (B1581719) 7-O-β-d-glucoside, can remarkably reduce the expression of certain disease-related molecules, suggesting potential synergistic effects mdpi.com. Future studies should systematically investigate combinations of this compound with standard-of-care drugs for conditions where this compound shows promise, such as non-small cell lung cancer or renal fibrosis researchgate.netamegroups.org. Rigorous evaluation methods for synergy and antagonism in drug combinations should be employed in preclinical research to identify promising therapeutic combinations mdpi.comnih.govfrontiersin.orgbiorxiv.org.

Q & A

Q. What experimental models are commonly used to study the anti-fibrotic effects of Ecliptasaponin A?

this compound's anti-fibrotic activity is typically assessed using in vitro and in vivo models. For renal fibrosis, human renal proximal tubular (HK-2) cells treated with TGF-β1 (5–10 ng/mL for 24–48 hours) are used to mimic fibrotic conditions, while in vivo studies employ unilateral ureteral obstruction (UUO) in mice, where this compound (10–20 mg/kg/day, oral or intraperitoneal) reduces collagen deposition and ECM protein expression . For pulmonary fibrosis, bleomycin-induced mouse models (intratracheal administration of 2–5 U/kg) are standard, with this compound administered preventively or therapeutically to assess collagen reduction and inflammatory marker modulation .

Q. Which signaling pathways are targeted by this compound in cancer research?

this compound induces apoptosis in lung cancer cells (e.g., H460, H1975) via the ASK1/JNK pathway. Activation of ASK1 (apoptosis signal-regulating kinase 1) triggers downstream JNK phosphorylation, leading to caspase-3 cleavage and PARP degradation. Concurrently, it modulates autophagy (LC3-II/Beclin-1 upregulation), which may synergize or antagonize apoptosis depending on cellular context. Dose-dependent studies (5–50 μM, 24–48 hours) are critical to determine the balance between pro-survival and pro-death autophagy .

Q. How is the antiviral potential of this compound evaluated against RNA viruses like SARS-CoV-2?

Computational methods such as molecular docking (AutoDock Vina or Schrödinger Suite) predict binding affinities between this compound and viral targets like RNA-dependent RNA polymerase (RdRp). Key interactions include hydrogen bonds with residues (e.g., GLU C:56, VAL C:91) and hydrophobic contacts (e.g., LEU C:111) in RdRp's active site . In vitro validation involves RdRp inhibition assays (e.g., fluorescence-based polymerase activity tests) and viral replication assays in Vero E6 cells, with EC₅₀ values calculated to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role in autophagy during cancer therapy?

Autophagy's "double-edged" effects require mechanistic dissection using genetic (e.g., siRNA knockdown of ATG5/Beclin-1) or pharmacological inhibitors (e.g., chloroquine for autophagy blockade). Co-treatment studies with apoptosis inducers (e.g., cisplatin) or JNK inhibitors (e.g., SP600125) can clarify context-dependent outcomes. Transcriptomic analysis (RNA-seq) of this compound-treated cells may identify upstream regulators (e.g., mTOR/AMPK) that dictate autophagy's role .

Q. What strategies optimize the bioavailability and dosing regimen of this compound in in vivo studies?

Pharmacokinetic profiling (e.g., LC-MS/MS quantification in plasma) reveals rapid clearance due to this compound's hydrophilicity. Formulation strategies like nanoencapsulation (liposomes or PLGA nanoparticles) improve half-life and tissue penetration. Dose-ranging studies (5–50 mg/kg) in rodent models should monitor renal/hepatic toxicity (ALT/AST levels, creatinine clearance) and efficacy endpoints (e.g., tumor volume reduction, fibrotic marker expression) .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology in fibrosis and cancer?

Integrative analysis of transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data from treated cells/tissues identifies cross-talk between pathways. For example, in renal fibrosis, this compound downregulates MMP13 but not MMP10, suggesting selective ECM remodeling. CRISPR-Cas9 knockout of MMP13 in HK-2 cells can validate its necessity for anti-fibrotic effects . In cancer, phosphoproteomics may map ASK1/JNK activation dynamics and off-target kinase interactions .

Q. What experimental controls are critical when validating this compound’s target engagement in molecular docking studies?

Positive controls (e.g., remdesivir for RdRp inhibition) and negative controls (e.g., inactive compound analogs) ensure assay specificity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantitatively measure binding kinetics (KD, ΔG). Mutagenesis of predicted binding residues (e.g., GLU C:56A) in RdRp can confirm the role of specific interactions .

Methodological Guidance